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Compound of Interest

Compound Name: 3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B043661 Get Quote

An In-depth Technical Guide to (E)-3-(pyridin-3-yl)prop-2-en-1-ol

Introduction and Strategic Overview
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyridine ring linked to

an allylic alcohol moiety via a trans-configured double bond. The pyridine nucleus is a

foundational scaffold in medicinal chemistry, present in numerous therapeutic agents due to its

ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1][2] This

structural motif imparts specific physicochemical properties that are often crucial for molecular

recognition and biological activity.[2] Consequently, derivatives of pyridyl-propenol serve as

valuable building blocks and intermediates in the synthesis of more complex molecules with

potential applications in drug discovery and materials science.[3][4][5] This guide provides a

comprehensive technical overview of its chemical structure, synthesis, characterization, and

potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties
The fundamental characteristics of (E)-3-(pyridin-3-yl)prop-2-en-1-ol are summarized below.

These properties are essential for its handling, characterization, and application in synthetic

chemistry.
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Property Value Source

IUPAC Name (E)-3-pyridin-3-ylprop-2-en-1-ol PubChem[6]

CAS Number 120277-39-6 PubChem[6]

Molecular Formula C₈H₉NO PubChem[6]

Molecular Weight 135.16 g/mol PubChem[6]

Canonical SMILES C1=CC(=CN=C1)C=CCO PubChem[6]

InChIKey
RSFCHWDTMRVOJD-

DUXPYHPUSA-N
PubChem[6]

Synthesis and Mechanistic Insights
The synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol can be approached through several strategic

pathways. The choice of method often depends on the availability of starting materials, desired

purity, and scalability. The most direct and common approach involves the selective reduction

of a precursor α,β-unsaturated aldehyde.

Primary Synthetic Route: Selective Carbonyl Reduction
The most prevalent method for synthesizing allylic alcohols like (E)-3-(pyridin-3-yl)prop-2-en-1-

ol is the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(pyridin-3-

yl)acrylaldehyde.

Causality and Reagent Selection: The core challenge in this transformation is to reduce the

aldehyde functional group to a primary alcohol without affecting the conjugated C=C double

bond. Standard, highly reactive reducing agents like excess Lithium Aluminum Hydride (LiAlH₄)

can lead to the over-reduction of both the aldehyde and the alkene, yielding 3-pyridin-3-

ylpropan-1-ol.[7][8] Therefore, chemoselective reducing agents are required. Sodium

borohydride (NaBH₄) is often the reagent of choice for this purpose under controlled conditions,

as it is milder and more selective for aldehydes and ketones over alkenes. Alternatively, using a

stoichiometric amount of LiAlH₄ at low temperatures can also achieve the desired selective

reduction.[7][8]

Experimental Protocol: Selective Reduction of (E)-3-(pyridin-3-yl)acrylaldehyde
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This protocol is adapted from established procedures for the selective reduction of

cinnamaldehyde derivatives.[7][9]

Reaction Setup: A solution of (E)-3-(pyridin-3-yl)acrylaldehyde (1 equivalent) is prepared in a

suitable protic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a

magnetic stirrer. The flask is cooled in an ice-water bath to 0 °C.

Reagent Addition: Sodium borohydride (NaBH₄) (1.0 - 1.5 equivalents) is added portion-wise

to the stirred solution over 15-30 minutes, ensuring the temperature remains between 0-5

°C. The slow addition is critical to control the exothermic reaction and maintain selectivity.

Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer

Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The

disappearance of the starting aldehyde spot indicates reaction completion.

Workup and Quenching: Once the reaction is complete (typically 1-2 hours), it is carefully

quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess

NaBH₄.

Extraction: The aqueous mixture is extracted three times with an organic solvent such as

ethyl acetate or dichloromethane.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using

a rotary evaporator. The resulting crude product can be further purified by flash column

chromatography on silica gel to yield pure (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Alternative Route: The Wittig Reaction
An alternative strategy for constructing the carbon skeleton and the double bond

simultaneously is the Wittig reaction.[10][11][12] This powerful olefination method involves the

reaction of a phosphonium ylide with an aldehyde or ketone.[12][13]
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Mechanistic Overview: The synthesis would start from 3-pyridinecarboxaldehyde. This would

react with a suitable phosphonium ylide bearing a protected hydroxyl group, such as (2-

(triphenylphosphoranylidene)ethoxy)trimethylsilane. The reaction forms an oxaphosphetane

intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[13]

A subsequent deprotection step would reveal the primary alcohol. The use of stabilized ylides

generally favors the formation of the (E)-alkene.[11]

General Wittig Reaction Pathway

[2+2] Cycloaddition

Retro-[2+2]

Phosphonium Ylide
(Ph3P=CHR')
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Caption: Generalized mechanism of the Wittig olefination reaction.

Spectroscopic and Analytical Characterization
Unambiguous characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol is achieved through a

combination of spectroscopic techniques. While a specific complete dataset is not available

from the search results, the expected spectral features can be predicted based on its structure

and data from analogous compounds.[14]
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Technique Expected Observations

¹H NMR

- Pyridyl Protons: Signals in the aromatic region

(δ 7.0-8.6 ppm), showing characteristic splitting

patterns for a 3-substituted pyridine ring. -

Vinylic Protons: Two doublets in the olefinic

region (δ 6.0-7.0 ppm) with a large coupling

constant (J ≈ 15-16 Hz), confirming the (E)-

stereochemistry. - Methylene Protons: A doublet

adjacent to the hydroxyl group (δ ~4.3 ppm). -

Hydroxyl Proton: A broad singlet which is

exchangeable with D₂O.

¹³C NMR

- Pyridyl Carbons: Signals in the aromatic region

(δ ~120-150 ppm). - Vinylic Carbons: Two

signals in the olefinic region (δ ~125-135 ppm). -

Methylene Carbon: A signal for the -CH₂OH

carbon at δ ~63 ppm.

IR Spectroscopy

- O-H Stretch: A broad absorption band around

3300-3400 cm⁻¹ (alcohol). - C-H Stretch (sp²):

Absorption band just above 3000 cm⁻¹. - C=C

Stretch: Absorption around 1600-1650 cm⁻¹

(alkene and pyridine ring). - C-O Stretch: A

strong absorption band around 1050 cm⁻¹

(primary alcohol).

Mass Spectrometry
- Molecular Ion (M⁺): A peak corresponding to

the molecular weight (m/z = 135.16).

Applications in Research and Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry, known for improving

pharmacokinetic properties and providing key binding interactions.[1][2] (E)-3-(pyridin-3-

yl)prop-2-en-1-ol, as a functionalized pyridine derivative, holds significant potential as an

intermediate for the synthesis of bioactive molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pdf.benchchem.com/3115/Comparative_Analysis_of_the_Biological_Activities_of_1_Pyridin_2_yl_propane_1_3_diol_and_Its_Analogues.pdf
https://www.researchgate.net/publication/359516036_Recent_Advances_of_Pyridinone_in_Medicinal_Chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Therapeutic Areas: Derivatives of pyridine are associated with a wide array of

biological activities, including:

Anticancer: Many kinase inhibitors incorporate the pyridine motif to interact with the hinge

region of the ATP-binding pocket.[15]

Antibacterial: Pyridine-containing structures, such as 3-(pyridine-3-yl)-2-oxazolidinone

derivatives, have shown potent activity against Gram-positive bacteria.[5]

Anti-inflammatory: Pyridinone and pyridazine derivatives have been investigated as dual

COX-1/COX-2 inhibitors for anti-inflammatory applications.[16]

Neuroscience: The pyridine core is present in various compounds targeting CNS receptors.

The allylic alcohol functionality of (E)-3-(pyridin-3-yl)prop-2-en-1-ol allows for further chemical

modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification,

enabling the generation of diverse chemical libraries for high-throughput screening.
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Caption: Potential of the title compound as a scaffold in drug discovery.

Conclusion
(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a synthetically accessible and versatile chemical entity. Its

structure, combining the pharmaceutically relevant pyridine core with a modifiable allylic alcohol

side chain, makes it a valuable intermediate for medicinal chemists and synthetic researchers.

The straightforward synthesis via selective reduction and robust methods for its

characterization underscore its utility. Further exploration of this compound and its derivatives

is warranted to unlock its full potential in the development of novel therapeutic agents and

functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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